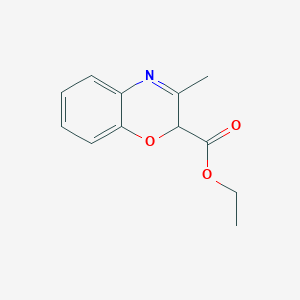

ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE

Description

Introduction to Ethyl 3-Methyl-2H-1,4-Benzoxazine-2-Carboxylate

This compound is a benzoxazine derivative characterized by a fused benzene-oxazine ring system with a methyl substituent at position 3 and an ethyl ester group at position 2. This compound belongs to a broader class of heterocyclic molecules widely studied for their applications in pharmaceuticals, polymers, and synthetic intermediates. Structurally, its benzoxazine core consists of a six-membered benzene ring fused to a six-membered oxazine ring containing one nitrogen and one oxygen atom. The substituent positioning at specific loci on the benzoxazine scaffold critically influences its reactivity, stability, and functional properties.

Chemical Nomenclature and IUPAC Classification

The IUPAC name for this compound is This compound , reflecting its structural features:

- Benzoxazine core : A bicyclic system with a benzene ring fused to an oxazine ring (C₈H₇NO).

- Position-specific substituents :

- Methyl group at position 3 of the oxazine ring.

- Ethyl ester at position 2 of the oxazine ring.

Key synonyms include ethyl 3-methyl-4H-1,4-benzoxazine-2-carboxylate and 3-methyl-4H-1,4-benzoxazine-2-carboxylic acid ethyl ester .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.2365 g/mol |

| CAS Number | 1951441-06-7 |

| MDL Number | MFCD29059782 |

Historical Context of Benzoxazine Derivatives in Organic Chemistry

Benzoxazines were first synthesized in the early 20th century, with their initial applications focused on dyes and intermediates in organic synthesis. The development of polybenzoxazines (PBz) in the 1990s marked a pivotal shift, as these resins demonstrated superior thermal and mechanical properties compared to traditional phenolic resins.

Key Milestones:

- Mannich Reaction : The foundational method for benzoxazine synthesis involves condensing phenols, amines, and formaldehyde. This reaction remains central to modern benzoxazine production.

- Pharmaceutical Applications : Benzoxazine derivatives like levofloxacin (an antibiotic) and etifoxine (an anxiolytic) emerged in the late 20th century, highlighting their bioactivity.

- Polymer Chemistry : Bio-based benzoxazines, such as those derived from lignin or cardanol, have gained attention for sustainable material development.

Properties

IUPAC Name |

ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXWOKDTEWBXDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=NC2=CC=CC=C2O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazine ring.

Reaction Conditions:

Temperature: 0-5°C initially, then room temperature

Solvent: Dichloromethane or tetrahydrofuran

Catalyst/Base: Triethylamine

Yield: Moderate to high, depending on the purity of reactants and reaction conditions

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are used to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazine ring or the ethyl ester group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, alkylating agents, acylating agents

Major Products Formed

Oxidation Products: Quinones, hydroxylated derivatives

Reduction Products: Amines, alcohols

Substitution Products: Halogenated benzoxazines, alkylated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate has been studied for its potential therapeutic effects:

- Anticancer Properties : Research indicates that benzoxazine derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has been explored for its ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

- Antimicrobial Activity : The compound has shown promising results against various microbial strains. Its structure allows it to interact with bacterial cell membranes, leading to cell lysis and death .

Agricultural Chemistry Applications

In the field of agriculture, this compound is being investigated for its potential as a biopesticide:

- Pest Resistance : The compound's ability to disrupt the biological processes of pests makes it a candidate for developing environmentally friendly pesticides. Its effectiveness against specific pests could reduce reliance on traditional chemical pesticides .

Material Science Applications

The unique properties of this compound also extend to material science:

- Polymer Chemistry : This compound can serve as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications, including coatings and composites .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |

| Antimicrobial activity | Disrupts bacterial cell membranes | |

| Agricultural Chemistry | Biopesticide development | Disrupts biological processes in pests |

| Material Science | Monomer for polymer synthesis | Enhances thermal stability |

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

- Agricultural Trials : Field trials assessing the efficacy of this compound as a biopesticide showed a marked reduction in pest populations compared to untreated controls. The compound's mode of action involved interference with pest metabolism .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The benzoxazine ring can undergo ring-opening polymerization, which is crucial in material science applications.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzoxazine ring significantly impacts electronic and steric properties:

- 3-Methyl vs. In contrast, 6- or 7-methyl substituents (e.g., ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, CAS 73268-46-9 ) are positioned para or meta to the nitrogen, altering electron density distribution. IR Spectroscopy: The carbonyl (C=O) stretching frequency in ethyl carboxylate derivatives typically ranges between 1741–1755 cm⁻¹, with electron-withdrawing groups (e.g., bromo, chloro) slightly increasing the frequency compared to electron-donating methyl groups .

Physical Properties

*Inferred from similar compounds.

Reactivity in Formylation/Acylation Reactions

- Vilsmeier-Haack Conditions :

- Rieche Conditions :

Pharmacological Relevance

For example:

- N-Acetyl Derivatives (e.g., 8b–8e): Exhibit enhanced metabolic stability compared to non-acetylated analogs, making them candidates for further indole synthesis via Hemetsberger reactions .

- Fluorinated Derivatives (e.g., ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, CAS 220120-59-2): Highlight the role of halogenation in modulating bioavailability and target binding .

Biological Activity

Ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate (CAS Number: 1951441-06-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

- Structure : The compound features a benzoxazine ring, which is known for its diverse biological properties.

Antioxidant Properties

Research indicates that compounds within the benzoxazine family exhibit significant antioxidant activity. This compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. A study demonstrated that this compound could reduce oxidative damage in cellular models, suggesting a potential role in preventing conditions such as cancer and neurodegenerative diseases.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Preliminary studies suggest that this compound may modulate inflammatory pathways. It has been reported to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use as an anti-inflammatory agent.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antioxidant Activity | Demonstrated significant free radical scavenging ability in cellular models. |

| Antimicrobial Study | Inhibition of bacterial growth in various strains; effective against E. coli and S. aureus. |

| Anti-inflammatory Research | Reduced cytokine production in macrophage models; potential therapeutic implications for inflammatory diseases. |

Q & A

Basic: What are the standard synthetic routes for preparing ETHYL 3-METHYL-2H-1,4-BENZOXAZINE-2-CARBOXYLATE and its derivatives?

Methodological Answer:

The compound is typically synthesized via condensation reactions between substituted aminophenols and ethyl 2,3-dibromopropanoate or analogous reagents. For example, ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (6c) was prepared by reacting 2-amino-4-bromophenol with ethyl 2,3-dibromopropanoate in dry acetone under basic conditions (K₂CO₃) . Yields range from 69% to 85%, depending on substituents and reaction optimization. Key steps include:

- Reagent selection : Use of alkylating agents (e.g., ethyl bromocrotonate) for side-chain modifications .

- Purification : Silica gel chromatography (petroleum ether/EtOAc gradients) or recrystallization (EtOH/EtOAc) .

Advanced: How can researchers address discrepancies in regioselectivity during formylation of benzoxazine derivatives?

Methodological Answer:

Regioselectivity in formylation (e.g., Vilsmeier-Haack vs. Rieche methods) depends on substituent electronic effects and steric hindrance. For instance, Vilsmeier-Haack conditions (POCl₃/DMF) exclusively yield 7-formyl derivatives from N-benzyl-substituted benzoxazines due to the directing effect of the electron-donating benzyl group . In contrast, Rieche formylation (α,α-dichloromethyl methyl ether/AlCl₃) may favor alternative positions under specific conditions. To resolve discrepancies:

- Control experiments : Compare reaction outcomes using both methods.

- Spectroscopic validation : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., downfield shifts for aldehyde protons at δ 9.8–10.2 ppm) .

Basic: What characterization techniques are critical for verifying the structure of this compound derivatives?

Methodological Answer:

- IR Spectroscopy : Confirm ester carbonyl (ν ~1740 cm⁻¹) and aldehyde (ν ~1660–1675 cm⁻¹) groups .

- Elemental Analysis : Validate purity (e.g., C, H, N within ±0.4% of theoretical values) .

- Melting Points : Compare with literature values (e.g., 98–100°C for ethyl 4-benzyl derivatives) .

Advanced: How can researchers optimize reaction conditions to improve yields in multi-step syntheses?

Methodological Answer:

- Kinetic monitoring : Use TLC or HPLC to track intermediate formation (e.g., during formylation or alkylation).

- Temperature control : Higher yields (85%) for formylation are achieved at 60°C over 17–28 hours .

- Stoichiometry : Excess reagents (e.g., 3.3 eq. of AlCl₃) improve electrophilic substitution efficiency .

Basic: What are the key structural features influencing the physical properties of this compound?

Methodological Answer:

- Substituent effects : Electron-withdrawing groups (e.g., Br, Cl) increase melting points and reduce solubility in non-polar solvents .

- Crystallinity : Benzyl-substituted derivatives exhibit higher crystallinity (mp >90°C) due to π-π stacking .

Advanced: How can contradictory spectral data from different studies be reconciled?

Methodological Answer:

Contradictions often arise from solvent effects or impurities. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.